1-(2,4,5-Trimethoxyphenyl)-2-nitropropene
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Overview
Description
1-(2,4,5-Trimethoxyphenyl)-2-nitropropene is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring and a nitropropene moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(2,4,5-Trimethoxyphenyl)-2-nitropropene typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4,5-Trimethoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4).
Scientific Research Applications
1-(2,4,5-Trimethoxyphenyl)-2-nitropropene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethoxyphenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-(2,4,5-Trimethoxyphenyl)-2-nitropropene can be compared with other compounds containing the trimethoxyphenyl group, such as:
2,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties, this compound differs in its amine group, which influences its pharmacological effects.
2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds, it lacks the nitropropene moiety, making it less reactive in certain chemical reactions.
2,4,5-Trimethoxyphenylacetic acid: Used in the synthesis of pharmaceuticals, this compound has a carboxylic acid group instead of a nitro group, affecting its reactivity and applications.
Properties
Molecular Formula |
C12H15NO5 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3/b8-5+ |
InChI Key |
YJLWVSYNZFMHTK-VMPITWQZSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1OC)OC)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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